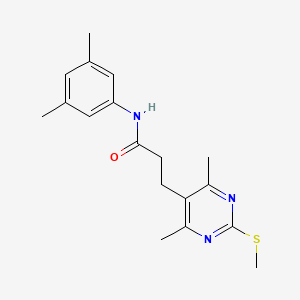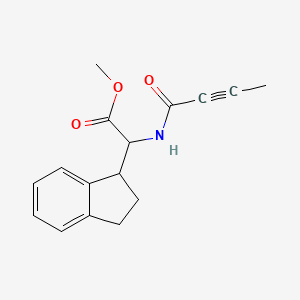![molecular formula C23H15N3O2S B2883763 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 313648-07-6](/img/structure/B2883763.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, also known as CTB or Compound 25, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first identified as a potential anti-cancer agent due to its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many other proteins, including those that are involved in cancer cell growth and survival.
科学研究应用
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of Hsp90, which is overexpressed in many types of cancer cells and is essential for their survival. Inhibition of Hsp90 leads to the destabilization and degradation of many oncogenic proteins, ultimately leading to cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition to its anti-cancer properties, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
作用机制
Target of Action
Compounds with similar structures, such as rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), are known to target the HIV-1 virus .
Mode of Action
Based on the structural similarity to rilpivirine , it can be hypothesized that it may interact with its targets in a similar manner. Rilpivirine binds to and inhibits the reverse transcriptase enzyme of the HIV-1 virus, preventing the replication of the virus .
Biochemical Pathways
Compounds with similar structures, such as rilpivirine , are known to affect the replication pathway of the HIV-1 virus by inhibiting the reverse transcriptase enzyme .
Pharmacokinetics
The compound’s molecular weight is similar to that of many drugs, suggesting it may have suitable pharmacokinetic properties for drug development .
Result of Action
Based on the structural similarity to rilpivirine , it can be hypothesized that it may have antiviral effects by inhibiting the replication of the HIV-1 virus .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally affect the action and stability of chemical compounds .
实验室实验的优点和局限性
One of the major advantages of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is its specificity for Hsp90. Unlike other Hsp90 inhibitors, this compound does not inhibit the activity of other chaperone proteins, which can lead to off-target effects. In addition, this compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have low bioavailability, which can limit its efficacy in vivo.
未来方向
There are several future directions for the development of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide as an anti-cancer agent. One potential direction is the development of more potent analogs of this compound that have improved solubility and bioavailability. Another direction is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or other Hsp90 inhibitors. In addition, the development of this compound as an anti-inflammatory agent or as a treatment for neurodegenerative diseases is an area of active research. Overall, the potential applications of this compound in the field of cancer research and beyond make it an exciting area of investigation for future research.
合成方法
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-cyanophenyl isothiocyanate and 3-phenoxybenzoyl chloride, which are reacted together in the presence of a base to form the intermediate compound 4-(4-cyanophenyl)-1,3-thiazol-2-ylamine. This intermediate is then reacted with 3-phenoxybenzoyl chloride in the presence of a base and a coupling agent to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c24-14-16-9-11-17(12-10-16)21-15-29-23(25-21)26-22(27)18-5-4-8-20(13-18)28-19-6-2-1-3-7-19/h1-13,15H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZYHTWFRMIKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/no-structure.png)



![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)
![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)
![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate](/img/structure/B2883700.png)

![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)